Methyl 2-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]benzoate
Description
Methyl 2-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]benzoate is a sulfonamide-containing benzoate ester characterized by a piperidine ring substituted with a toluenesulfonyl group and an amide linkage. This compound integrates a hybrid structure that combines aromatic, sulfonyl, and heterocyclic moieties, which are common in bioactive molecules.
Properties
IUPAC Name |
methyl 2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-15-7-9-17(10-8-15)29(26,27)23-13-11-16(12-14-23)20(24)22-19-6-4-3-5-18(19)21(25)28-2/h3-10,16H,11-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQIPJPKKPAGLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]benzoate typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution reaction to introduce the benzenesulfonyl group onto the piperidine ring. This is followed by the formation of the amide bond and esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H24N2O5S
- Molecular Weight : 416.5 g/mol
- Structural Features : The compound contains a piperidine ring, a benzenesulfonyl group, and a benzoate ester, which contribute to its chemical reactivity and biological interactions.
Medicinal Chemistry
Methyl 2-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]benzoate is explored for its potential therapeutic properties:
- Anti-inflammatory Effects : Investigated for its ability to inhibit inflammatory pathways.
- Analgesic Properties : Potential use in pain management due to its interaction with pain receptors.
- Cancer Research : Studied for its effects on the Wnt/β-catenin signaling pathway, which is crucial in cancer progression. The compound binds to β-catenin, leading to its degradation and downregulation of target genes associated with tumor growth .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can convert the sulfonyl group to a sulfide.
- Substitution Reactions : The aromatic ring can undergo electrophilic substitution, introducing various functional groups.
Case Studies
-
Biochemical Probes :
- Research has shown that this compound acts as a biochemical probe for studying enzyme interactions and receptor binding. Its structural features allow for specific targeting within biological systems.
- Therapeutic Development :
Mechanism of Action
The mechanism of action of Methyl 2-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]benzoate involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall effect .
Comparison with Similar Compounds
Structural Analogues in Agrochemical Chemistry
The compound shares functional similarities with sulfonylurea-based herbicides listed in the Pesticide Chemicals Glossary (2001). Below is a comparative analysis:
Key Differences :
- Backbone Heterocycles : Unlike sulfonylurea herbicides (e.g., bensulfuron-methyl), the target compound lacks a pyrimidinyl or pyridinyl ring. Instead, it incorporates a piperidine ring, which may influence its pharmacokinetic properties .
- Sulfonyl Group Placement : The toluenesulfonyl group in the target compound is directly attached to the piperidine nitrogen, differing from sulfonylureas where the sulfonyl group connects to the urea moiety .
Biological Activity
Methyl 2-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Compound Overview
- Molecular Formula : C21H24N2O5S
- Molecular Weight : 416.5 g/mol
- Structural Features : The compound includes a piperidine ring, a benzenesulfonyl group, and a benzoate ester, contributing to its diverse chemical reactivity and potential applications in various fields.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Electrophilic Aromatic Substitution : Introduction of the benzenesulfonyl group onto the piperidine ring.
- Amide Bond Formation : Creation of the amide linkage.
- Esterification : Final conversion to yield the benzoate ester.
Industrial production may utilize optimized reaction conditions, including specific catalysts and controlled environments, to enhance yield and purity.
This compound exhibits biological activity primarily through its interaction with specific molecular targets within biological systems. Its sulfonamide nature allows for potential enzyme inhibition and receptor binding, which are critical for therapeutic effects.
Anticancer Properties
Research indicates that compounds related to this compound may possess anticancer properties. In studies involving various cancer cell lines, derivatives have shown significant growth inhibition without affecting non-tumorigenic cells at concentrations around 10 µM. These compounds also inhibited cancer cell motility and altered signaling pathways associated with cell proliferation and survival .
Anti-inflammatory and Analgesic Effects
As a member of the sulfonamide class, this compound is being explored for its anti-inflammatory and analgesic properties. Sulfonamides are known for their ability to modulate inflammatory responses, which may be beneficial in treating conditions characterized by chronic inflammation.
Research Findings and Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
